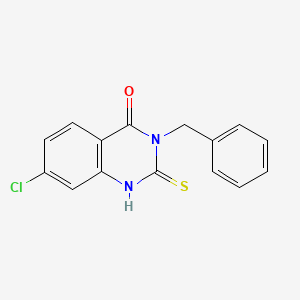
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is a chemical compound with the molecular formula C8H7ClN4OS It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
作用机制
Target of Action
The primary targets of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride are currently unknown . This compound is a chemical entity with a molecular weight of 206.2258 dalton
Biochemical Pathways
Some studies suggest that derivatives of 1,3,4-thiadiazoles may have cytotoxic activity , indicating potential effects on cell survival and proliferation pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .
生化分析
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins .
Cellular Effects
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride has been found to exhibit antiproliferative activity against HeLa and C6 cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, this compound has shown a significant reduction of immobility time at doses ranging from 10 to 50 mg/kg .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
科学研究应用
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: The parent compound, which shares the thiadiazole ring structure.
1,2,4-Thiadiazole: Another isomer with similar properties but different reactivity.
1,2,3-Thiadiazole: An isomer with distinct chemical behavior and applications.
Uniqueness
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential as an anticancer agent set it apart from other thiadiazole derivatives .
属性
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS.2ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;;/h1-5H,(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYNOAMFHBHSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)




![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2839186.png)

![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2839192.png)
![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2839194.png)
